
4-(1-azepanylcarbonyl)-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(1-azepanylcarbonyl)-2-phenylquinoline typically involves innovative methodologies that facilitate the formation of the quinoline core and its functionalization. One approach involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde/acetophenone derivatives, leading to functionalized dihydroquinolines and quinolines (Jalal et al., 2014). Another method utilizes sequential palladium-catalyzed ortho alkylation/vinylation with aza-Michael addition reactions to synthesize tetrahydroisoquinolines and benzazepines (Ferraccioli et al., 2004).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives is characterized by the presence of a quinoline moiety and various substituents that significantly influence the compound's physical and chemical properties. X-ray diffraction studies have revealed the orthorhombic crystal system of 4-phenylquinolin-2-(1H)-one, demonstrating the nearly planar arrangement of the quinoline moiety and the substituted phenyl ring (Rajnikant et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives encompasses a range of reactions, including N-alkylation and O-alkylation, as well as the ability to form complexes with metal ions. Studies have shown that the reaction of 4-phenylquinolin-2(1H)-one derivatives with alkyl halides can yield a mixture of N-alkylated and O-alkylated products, indicating the compound's versatile reactivity (Park & Lee, 2004).
Physical Properties Analysis
The physical properties of quinoline derivatives are closely linked to their molecular structure. For instance, the orthorhombic crystal system of 4-phenylquinolin-2-(1H)-one and its crystal packing are determined by intermolecular N-H⋯O and C-H⋯O interactions, which can influence the compound's solubility, melting point, and stability (Rajnikant et al., 2002).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards different reagents and its ability to undergo various chemical transformations, are pivotal for its application in synthesis and potential therapeutic uses. The versatility in reactions such as alkylation and the ability to form complexes with metal ions highlight the compound's utility in organic synthesis and potentially as a ligand in metal-organic frameworks (Park & Lee, 2004).
Propriétés
IUPAC Name |
azepan-1-yl-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(24-14-8-1-2-9-15-24)19-16-21(17-10-4-3-5-11-17)23-20-13-7-6-12-18(19)20/h3-7,10-13,16H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEJBVMLFDYDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(2-phenylquinolin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)
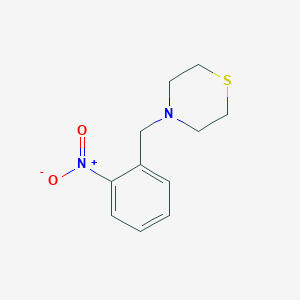
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)
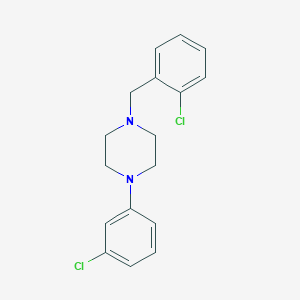

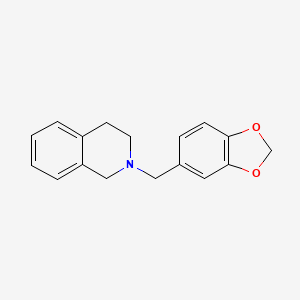
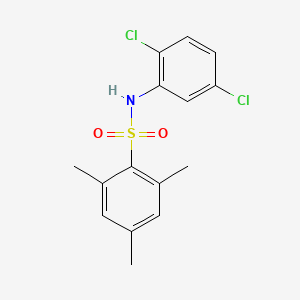

![rel-(3aR,6aR)-2-acetyl-N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide hydrochloride](/img/structure/B5675388.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5675389.png)
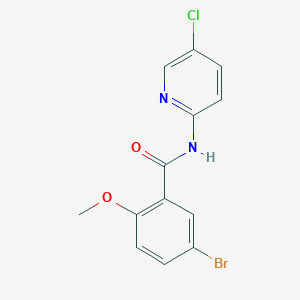
![[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5675415.png)